molecular formula C8H6Cl2N2O3 B010670 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide CAS No. 108086-37-9

2-chloro-N-(2-chloro-5-nitrophenyl)acetamide

Cat. No. B010670
CAS RN: 108086-37-9
M. Wt: 249.05 g/mol
InChI Key: ORRONSFAPOXMAG-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-chloro-5-nitrophenyl)acetamide, also known as 2-chloro-N-acetyl-5-nitroaniline, is an organic compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in water, ethanol, and methanol. This compound has a variety of properties that make it useful in a wide range of scientific research applications.

Scientific Research Applications

Crystallography and Structural Analysis

2-chloro-N-(2-chloro-5-nitrophenyl)acetamide has been utilized in crystallography to determine molecular and crystal structures. The compound’s ability to form crystals makes it valuable for X-ray diffraction studies, which are essential for understanding molecular geometry, bond lengths, and angles .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor in the synthesis of various pharmaceuticals. Its nitro group can undergo reduction reactions to form amino derivatives, which are key intermediates in producing active pharmaceutical ingredients .

Agriculture

The compound’s derivatives have potential applications in agriculture as they can be modified to create pesticides and herbicides. The chloro and nitro groups present in the molecule can be altered to enhance their activity against specific agricultural pests .

Industrial Applications

In industrial settings, 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide is used as an intermediate in the synthesis of dyes, pigments, and other chemical compounds. Its reactive sites allow for various substitutions, making it a versatile building block .

Environmental Science

This compound may be used in environmental science research to study the degradation of nitroaromatic compounds in the environment. Understanding its breakdown products and pathways can help assess the environmental impact of similar compounds .

Biotechnology

In biotechnology, 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide could be used in enzyme assays to study the activity of nitroreductases. These enzymes play a role in the metabolic pathways of nitroaromatic compounds and are important for bioremediation processes .

Chemical Synthesis

The compound is a valuable intermediate in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitution and condensation, to produce a wide range of chemical entities for research and development purposes .

Analytical Chemistry

2-chloro-N-(2-chloro-5-nitrophenyl)acetamide can be used as a standard or reference compound in analytical chemistry. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods .

properties

IUPAC Name

2-chloro-N-(2-chloro-5-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O3/c9-4-8(13)11-7-3-5(12(14)15)1-2-6(7)10/h1-3H,4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRONSFAPOXMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365765
Record name 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108086-37-9
Record name 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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